4'-Trifluoromethoxy-biphenyl-3-YL amine
Description
Contextualization within Biphenyl (B1667301) and Trifluoromethoxy-Substituted Aromatic Systems
The biphenyl scaffold is a privileged structure in chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and liquid crystals. researchgate.net Its rigidity and ability to present substituents in a well-defined three-dimensional arrangement are crucial for specific molecular interactions.
The trifluoromethoxy (-OCF3) group is a modern bioisostere for other functionalities and is increasingly incorporated into advanced molecules. Unlike a simple methoxy (B1213986) group, the -OCF3 group is strongly electron-withdrawing and significantly more lipophilic. This unique combination of properties can enhance the metabolic stability of a compound by blocking potential sites of oxidation and improve its ability to cross biological membranes. researchgate.net The presence of the -OCF3 group on the biphenyl system thus imparts desirable physicochemical characteristics that are sought after in the design of new materials and therapeutic agents.
Table 1: Physicochemical Properties of 4'-Trifluoromethoxy-biphenyl-3-YL Amine
This table is interactive. Click on headers to sort.
| Property | Value |
|---|---|
| IUPAC Name | [1,1'-Biphenyl]-3-amine, 4'-(trifluoromethoxy)- |
| Other Names | 3-[4-(trifluoromethoxy)phenyl]aniline |
| Molecular Formula | C13H10F3NO |
| Molecular Weight | 269.22 g/mol |
| Canonical SMILES | C1=CC(=CC(=C1)N)C2=CC=C(C=C2)OC(F)(F)F |
| InChIKey | UXFVVSWSKMVKSW-UHFFFAOYSA-N guidechem.com |
| CAS Number (HCl salt) | 1049736-54-0 guidechem.com |
Significance of Amine Functionality in Biphenyl Scaffolds for Chemical Transformations
The primary amine (-NH2) functionality on the biphenyl scaffold is a versatile chemical handle for a wide array of chemical transformations. Positioned at the meta-position (C-3) of one of the phenyl rings, it serves as a key site for building molecular complexity. It can readily undergo reactions such as:
Amide bond formation: Reacting with carboxylic acids or their derivatives to form amides, a common linkage in pharmaceuticals.
N-alkylation and N-arylation: Forming secondary or tertiary amines.
Diazotization: Conversion to a diazonium salt, which can then be substituted with a wide variety of other functional groups (e.g., halogens, hydroxyl, cyano).
Participation in cross-coupling reactions: Serving as a precursor for other functional groups that can engage in metal-catalyzed cross-coupling reactions.
The presence and position of the amine group are critical for the synthesis of complex target molecules, such as the fungicide Fluxapyroxad, which relies on a related trifluoro-aminobiphenyl intermediate. google.com
Overview of Fluorinated Aromatic Compounds in Advanced Chemical Research
Fluorinated aromatic compounds have become indispensable in advanced chemical research, especially in the life sciences. rsc.orgsigmaaldrich.com The introduction of fluorine or fluorine-containing groups like trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) into an aromatic ring can profoundly alter a molecule's properties. sigmaaldrich.com Key benefits include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can prolong the active life of a drug. sigmaaldrich.com
Increased Lipophilicity: Fluorine substitution often increases a molecule's fat-solubility, which can improve its absorption and distribution in biological systems. researchgate.net
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, such as an amine, affecting its ionization state at physiological pH. sigmaaldrich.com
Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing the potency of a drug candidate. sigmaaldrich.com
These attributes underscore why complex building blocks like this compound are of high interest to researchers aiming to fine-tune molecular properties for specific applications.
Table 2: Comparative Properties of Related Aniline Building Blocks
This table is interactive. Click on headers to sort.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Feature | CAS Number |
|---|---|---|---|---|
| 4-(Trifluoromethoxy)aniline | C7H6F3NO | 177.12 | -OCF3 substituted aniline | 461-82-5 sigmaaldrich.com |
| 4-(Trifluoromethyl)aniline | C7H6F3N | 161.12 | -CF3 substituted aniline | 455-14-1 sigmaaldrich.comnist.gov |
| 3-Aminobiphenyl (B1205854) | C12H11N | 169.22 | Unsubstituted aminobiphenyl | 2243-47-2 sigmaaldrich.com |
| 4-Aminobiphenyl | C12H11N | 169.22 | Unsubstituted aminobiphenyl | 92-67-1 wikipedia.org |
Emerging Research Trends and Theoretical Considerations for the Compound Class
The research trajectory for compounds like this compound is directed toward their use as advanced intermediates. The combination of the biphenyl core with both trifluoromethoxy and amine groups makes it a pre-organized scaffold for creating novel molecules with high functional density.
Emerging trends point towards its application in:
Medicinal Chemistry: As a fragment for synthesizing inhibitors of enzymes or modulators of receptors, where the specific arrangement of its functional groups can be exploited for high-affinity binding.
Materials Science: As a monomer or precursor for high-performance polymers or liquid crystals. The polarity and rigidity of the molecule are beneficial for creating materials with specific optical or electronic properties. researchgate.net
Agrochemicals: For the development of new pesticides and herbicides with improved efficacy and environmental profiles, following the successful precedent of other fluorinated biphenyl compounds. google.com
Furthermore, modern research heavily relies on theoretical and computational studies to predict the behavior of such molecules. Techniques like Density Functional Theory (DFT) are used to calculate electronic properties, conformational preferences, and reactivity, guiding synthetic efforts and helping to rationalize the observed properties of the final products.
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)18-12-6-4-9(5-7-12)10-2-1-3-11(17)8-10/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIFGSBRYALIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375324 | |
| Record name | 4'-Trifluoromethoxy-biphenyl-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436150-22-0 | |
| Record name | 4'-Trifluoromethoxy-biphenyl-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Trifluoromethoxy Biphenyl 3 Yl Amine and Its Derivatives
Established Synthetic Pathways to the Biphenyl (B1667301) Core
The construction of the biphenyl core is fundamental to the synthesis of 4'-Trifluoromethoxy-biphenyl-3-YL amine. Several powerful, transition-metal-catalyzed cross-coupling reactions have become standard methods for forming carbon-carbon bonds between two aryl rings.
Suzuki-Miyaura Cross-Coupling Strategies for Biphenyl Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for the generation of biaryl compounds. gre.ac.uknih.gov This palladium-catalyzed reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate. researchgate.net Its advantages include mild reaction conditions, commercial availability and low toxicity of boron reagents, and high tolerance for a wide variety of functional groups, making it highly suitable for complex molecule synthesis. nih.gov
The general mechanism involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) complex.
Transmetalation: The organoboron species ([Ar'-B(OR)₂]) transfers its aryl group to the palladium(II) complex, typically facilitated by a base.
Reductive Elimination: The two aryl groups on the palladium center couple, forming the biaryl product (Ar-Ar') and regenerating the palladium(0) catalyst.
In a relevant synthesis, fluorinated aminobiphenyl derivatives were prepared by reacting a fluorinated phenylboronic acid with 4-chloroaniline (B138754) using a palladium acetate (B1210297) catalyst and a potassium phosphate (B84403) base. rsc.org This demonstrates the direct applicability of the Suzuki coupling to construct the functionalized biphenyl core required for the target molecule. researchgate.netrsc.org
Table 1: Example of Suzuki-Miyaura Reaction for Aminobiphenyl Synthesis
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Chloroaniline | Fluorinated Phenyl Boronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | Reflux (80 °C) | Good | researchgate.netrsc.org |
| Substituted Bromobenzene | Substituted Phenylboronic Acid | Pd(OH)₂ | Potassium Phosphate | Ethanol | 65 °C | Rational | nih.gov |
| Bromoarsine | Aryl Boronic Acids | Not Specified | Not Specified | Not Specified | Not Specified | 80-99% | rsc.org |
Buchwald–Hartwig Amination Approaches for Aryl Amines
The Buchwald-Hartwig amination is a highly effective palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgnumberanalytics.com This reaction has become a primary tool for synthesizing aryl amines from aryl halides or pseudohalides (like triflates) and primary or secondary amines. wikipedia.orgorganic-chemistry.org Its development was a significant breakthrough, as it largely replaced harsher, traditional methods that had limited scope and functional group tolerance. wikipedia.org
The catalytic cycle is analogous to other cross-coupling reactions and proceeds through oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aryl amine product and regenerate the Pd(0) catalyst. wikipedia.orgnumberanalytics.comlibretexts.org
This methodology can be applied in two main ways for the synthesis of this compound:
Late-stage amination: A pre-formed 4'-trifluoromethoxy-biphenyl-3-yl halide can be coupled with an amine source (or an ammonia (B1221849) equivalent) to install the final amino group. organic-chemistry.org
Early-stage amination: An amino-substituted aryl halide (e.g., 3-bromoaniline) can be used as a coupling partner in a C-C bond-forming reaction like the Suzuki coupling. Alternatively, an aryl dihalide could undergo sequential couplings, first a Buchwald-Hartwig amination followed by a Suzuki or Negishi coupling.
The choice of ligands for the palladium catalyst is crucial for the success of the reaction, with sterically hindered phosphine (B1218219) ligands such as BrettPhos and RuPhos enabling the coupling of a wide range of substrates, including challenging aryl chlorides and primary amines, under mild conditions. rug.nl
Negishi Cross-Coupling and Other Transition Metal-Catalyzed Methods
The Negishi cross-coupling is another powerful transition metal-catalyzed reaction for forming C-C bonds, which utilizes organozinc reagents. rsc.orgwikipedia.org The reaction couples an organic halide or triflate with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.org Organozinc reagents are more reactive than organoborons but less reactive than organolithium or Grignard reagents, offering a good balance of reactivity and functional group tolerance. youtube.com
The general mechanism involves oxidative addition, transmetalation, and reductive elimination, similar to the Suzuki coupling. rsc.org The Negishi reaction is particularly valuable for the synthesis of unsymmetrical biaryls. rsc.orgwikipedia.org For instance, aryl zinc chlorides have been coupled with haloarenes in the presence of nickel-based catalysts to afford biphenyl derivatives in high yields. rsc.org
Other transition metal-catalyzed methods for biphenyl synthesis include the Stille coupling (using organotin reagents) and the Hiyama coupling (using organosilicon reagents). While effective, the toxicity of organotin compounds in the Stille reaction is a significant drawback. rsc.org The Negishi coupling often provides a more practical alternative with high yields and chemoselectivity. rsc.orgwikipedia.org
Table 2: Overview of Key Cross-Coupling Reactions for Biphenyl Synthesis
| Reaction Name | Metal Catalyst | Organometallic Reagent | Key Advantages |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium | Organoboron (e.g., R-B(OH)₂) | Mild conditions, low toxicity, high functional group tolerance. nih.gov |
| Buchwald-Hartwig Amination | Palladium | Amine (R₂NH) | Premier method for C-N bond formation, broad substrate scope. wikipedia.org |
| Negishi Coupling | Palladium or Nickel | Organozinc (e.g., R-ZnX) | Good reactivity and functional group tolerance. wikipedia.org |
| Stille Coupling | Palladium | Organotin (e.g., R-SnR'₃) | Tolerates many functional groups, but reagents are toxic. rsc.org |
Introduction of the Trifluoromethoxy Moiety
The trifluoromethoxy (-OCF₃) group is a crucial substituent in medicinal chemistry due to its unique electronic properties and high lipophilicity. Its introduction onto an aromatic ring requires specialized methods.
Mechanochemical Protocols for Selective OCF₃ Substitution of Aromatic Amines
A significant recent development is the use of mechanochemistry for the selective substitution of an aromatic amino group with a trifluoromethoxy (OCF₃) functionality. acs.org A mechanochemical protocol has been developed that enables the direct conversion of aromatic amines to aryl trifluoromethyl ethers in a one-pot procedure. acs.org
This method involves the reaction of an aromatic amine with pyrylium (B1242799) tetrafluoroborate (B81430), which forms a pyridinium (B92312) salt intermediate. acs.org This intermediate then reacts with a nucleophilic OCF₃ source, such as 1-methyl-1,4-diazabicyclo[2.2.2]octan-1-ium trifluoromethoxide salt, to yield the desired aryl-OCF₃ product. acs.org The entire process is conducted by grinding the reagents together, often without the need for a solvent, which offers environmental benefits and can lead to faster reaction times and higher yields compared to solution-based methods. acs.org This approach is notable for its excellent functional group tolerance, including compatibility with halides (Br, I) and carboxylic acid groups, which can serve as handles for subsequent cross-coupling reactions. acs.org
Table 3: Mechanochemical OCF₃ Substitution of Aromatic Amines
| Substrate Type | Reagent 1 | OCF₃ Source | Method | Key Feature | Reference |
|---|---|---|---|---|---|
| Ring-substituted anilines | Pyrylium tetrafluoroborate (Pyry-BF₄) | 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium trifluoromethoxide | Mechanochemical (ball milling) | One-pot, selective ipso-substitution of NH₂ with OCF₃. acs.org | acs.org |
Trifluoromethylation Reactions and Reagents in Biphenyl Synthesis
While the target compound contains a trifluoromethoxy (OCF₃) group, it is important to be familiar with trifluoromethylation (introduction of a CF₃ group), as these fluorinated motifs are closely related and often found in similar classes of bioactive molecules. wikipedia.org The synthesis of trifluoromethylated compounds has been an area of intense research. wikipedia.orgrsc.org
Reagents for trifluoromethylation can be broadly categorized as nucleophilic, electrophilic, and radical sources of the CF₃ group. wikipedia.org
Nucleophilic Reagents: The Ruppert-Prakash reagent (TMSCF₃) is a widely used nucleophilic source of the CF₃ group, often employed in copper-mediated reactions to form C(sp²)-CF₃ bonds. chinesechemsoc.org Fluoroform (CF₃H) can also serve as a nucleophilic precursor. wikipedia.orgchinesechemsoc.org
Electrophilic Reagents: A variety of "shelf-stable" electrophilic trifluoromethylating reagents have been developed. nih.gov These include Umemoto reagents (S-(trifluoromethyl)dibenzothiophenium salts) and Togni reagents (hypervalent iodine compounds). chinesechemsoc.orgnih.govconicet.gov.ar These reagents can trifluoromethylate a wide range of nucleophiles, including arenes, under various conditions, sometimes requiring a metal catalyst. rsc.orgconicet.gov.ar
Radical Reagents: Reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) can generate CF₃ radicals, which can then be used to trifluoromethylate arenes. wikipedia.org Photochemical methods using reagents like silver trifluoroacetate (B77799) have also been developed. rsc.orgpsu.edu
A recently developed mechanochemical, metal-free method allows for the conversion of an aromatic amino group into a trifluoromethyl (CF₃) group using pyrylium tetrafluoroborate and TMSCF₃, supported on nanocellulose. acs.org This provides a sustainable route to trifluoromethyl arenes. acs.org
Table 4: Common Reagents for Trifluoromethylation
| Reagent Name | Formula | Type | Typical Use | Reference |
|---|---|---|---|---|
| Ruppert-Prakash Reagent | (CH₃)₃SiCF₃ (TMSCF₃) | Nucleophilic | Nucleophilic trifluoromethylation of carbonyls; Cu-mediated cross-coupling. chinesechemsoc.org | chinesechemsoc.org |
| Umemoto Reagents | S-(trifluoromethyl)dibenzothiophenium salts | Electrophilic | Trifluoromethylation of a wide range of nucleophiles. nih.govconicet.gov.ar | nih.govconicet.gov.ar |
| Togni Reagents | 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one | Electrophilic | Versatile electrophilic trifluoromethylation. nih.govconicet.gov.ar | nih.govconicet.gov.ar |
| Langlois' Reagent | CF₃SO₂Na | Radical Precursor | Radical trifluoromethylation of arenes and heteroarenes. wikipedia.org | wikipedia.org |
Functional Group Interconversions and Selective Transformations of the Amine
The amine group on the biphenyl scaffold is a versatile functional handle, enabling a wide array of chemical transformations. These modifications are crucial for developing derivatives with tailored properties for various applications in materials science and medicinal chemistry.
Reductive amination is a cornerstone of amine synthesis and modification, typically involving the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. researchgate.net While this compound is already a primary amine, this strategy is highly relevant for its conversion into secondary or tertiary amines by reacting it with various carbonyl compounds. The process, also known as reductive alkylation, first involves the formation of an imine or enamine intermediate, which is then reduced in situ. researchgate.net
Common reducing agents for this transformation are selected based on their selectivity and compatibility with the substrates. commonorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaHB(OAc)₃) is a particularly mild and effective reagent, often used in solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE). commonorganicchemistry.com Other common reagents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄), although the latter may require careful pH control to prevent reduction of the carbonyl starting material before imine formation. commonorganicchemistry.comorganic-chemistry.org
Amide bond formation is another fundamental transformation of the primary amine group. Direct condensation of a carboxylic acid with an amine is challenging due to the formation of a stable ammonium-carboxylate salt. masterorganicchemistry.comrsc.org Therefore, the reaction typically requires a coupling agent to activate the carboxylic acid. masterorganicchemistry.com Dicyclohexylcarbodiimide (DCC) and its water-soluble analogue 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic examples of such reagents. masterorganicchemistry.com These agents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. masterorganicchemistry.com
Recent advances have focused on catalytic methods for direct amide formation. rsc.org For instance, electron-deficient arylboronic acids have been shown to catalyze the dehydrative condensation of carboxylic acids and amines, offering a greener alternative to stoichiometric coupling agents. rsc.org
Table 1: Common Reagents for Reductive Amination and Amide Formation
| Transformation | Reagent Class | Specific Examples | Typical Conditions |
|---|---|---|---|
| Reductive Amination | Hydride Reducing Agents | Sodium triacetoxyborohydride (NaHB(OAc)₃) | DCE or THF, Room Temp commonorganicchemistry.com |
| Sodium cyanoborohydride (NaBH₃CN) | MeOH, often with a Lewis acid (e.g., ZnCl₂) commonorganicchemistry.com | ||
| Amide Formation | Carbodiimide Coupling Agents | Dicyclohexylcarbodiimide (DCC), EDC | DCM or DMF, Room Temp masterorganicchemistry.com |
| Organophosphorus Reagents | Triphenylphosphine (B44618) (PPh₃)/CCl₄ | In situ reduction of triphenylphosphine oxide rsc.org | |
| Boron-based Catalysts | 2,4-Bis(trifluoromethyl)phenylboronic acid | Toluene, reflux with azeotropic removal of water rsc.org |
The diazotization of primary aromatic amines is a powerful synthetic tool for introducing a wide range of functional groups onto an aromatic ring. The reaction involves treating the amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like HCl or H₂SO₄) at low temperatures (0–5 °C) to form a diazonium salt. google.comresearchgate.net For an amine like this compound, this reaction would yield the corresponding 4'-Trifluoromethoxy-biphenyl-3-diazonium salt.
These diazonium salts are highly versatile intermediates, although often unstable and used immediately in subsequent reactions. researchgate.netgoogle.com They are excellent leaving groups (releasing N₂ gas) and can be displaced by a variety of nucleophiles in what are broadly known as Sandmeyer or Sandmeyer-type reactions. This allows for the synthesis of a diverse array of biphenyl derivatives from a single amine precursor.
Key transformations of the diazonium salt include:
Halogenation: Reaction with CuCl, CuBr, or KI allows for the introduction of chloro, bromo, and iodo substituents, respectively.
Cyanation: Treatment with CuCN introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Hydroxylation: Heating the acidic diazonium salt solution introduces a hydroxyl group, converting the amine to a phenol (B47542).
Fluorination (Balz-Schiemann Reaction): Conversion to the tetrafluoroborate salt (ArN₂⁺BF₄⁻) followed by thermal decomposition yields the corresponding aryl fluoride.
Azo Coupling: The diazonium salt can act as an electrophile in electrophilic aromatic substitution reactions with activated aromatic rings (like phenols or anilines) to form azo compounds, which are important dyes. google.comresearchgate.net
For amines that are difficult to diazotize in aqueous media, reactions can be performed in organic solvents using nitrosyl compounds like nitrosylsulfuric acid. google.com
Green Chemistry and Sustainable Synthetic Approaches for Aromatic Amines
Traditional methods for synthesizing aromatic amines often involve harsh conditions, stoichiometric reagents, and the generation of significant waste, running counter to the principles of green chemistry. rsc.orgbenthamdirect.com Consequently, substantial research has focused on developing more sustainable alternatives.
One of the most promising green strategies is the N-alkylation of amines with alcohols via the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. rsc.org This atom-economical process uses a catalyst (often based on transition metals) to temporarily dehydrogenate an alcohol to an aldehyde or ketone. This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. The only byproduct of this process is water. rsc.org This approach avoids the use of alkyl halides, which are common in classical methods but result in poor atom economy. rsc.org
Other green approaches focus on:
Catalytic Routes: Developing efficient catalytic systems, such as those used in Buchwald-Hartwig or Ullmann couplings, can reduce waste compared to older methods, though they may still rely on halogenated substrates. rsc.org
Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even solvent-free conditions is a key goal. researchgate.net Acetic acid, for example, has been explored as a green solvent, catalyst, and reagent in acetylation processes for amines. researchgate.net
Renewable Feedstocks: There is growing interest in synthesizing aromatic compounds and amines from renewable resources like lignin, which is rich in aromatic alcohols that can be functionalized. rsc.org
Nucleophilic Aromatic Substitution for Hydrogen (NASH): This innovative approach involves the direct coupling of an amine with a nitroaromatic compound, where a hydrogen atom is substituted instead of a halide. This method significantly improves atom economy and avoids the need for pre-installing a leaving group. scranton.edu
Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Amines
| Feature | Traditional Methods (e.g., Reductive Alkylation with Halides) | Green/Sustainable Methods (e.g., Borrowing Hydrogen) |
|---|---|---|
| Amine Source | Ammonia, Primary/Secondary Amines | Ammonia, Primary/Secondary Amines |
| Alkylating/Arylating Agent | Alkyl/Aryl Halides | Alcohols, Nitroaromatics |
| Byproducts | Stoichiometric salt waste (e.g., NaX) | Water, or recyclable coproducts rsc.orgscranton.edu |
| Atom Economy | Generally low rsc.org | High rsc.org |
| Catalyst | Often not catalytic (stoichiometric reagents) | Requires a catalyst (e.g., transition metal complexes) |
| Sustainability | Relies on halogenated substrates, often hazardous reagents | Utilizes more available alcohols, can use renewable feedstocks rsc.org |
Stereoselective Synthesis and Chiral Analogues in Biphenyl Chemistry
The biphenyl scaffold, as seen in this compound, can exhibit a form of stereoisomerism known as atropisomerism. This occurs when rotation around the single bond connecting the two aryl rings is sufficiently hindered by bulky ortho-substituents, leading to stable, non-interconverting rotational isomers (enantiomers or diastereomers). While the parent compound of this article may not have sufficient steric hindrance to be atropisomeric at room temperature, the synthesis of its chiral analogues is a significant area of research. cam.ac.uk
Axially chiral biphenyls are prevalent in natural products and are widely used as privileged ligands in asymmetric catalysis. cam.ac.ukrsc.org The stereoselective synthesis of these compounds is therefore of great importance. A primary strategy is the use of asymmetric cross-coupling reactions, particularly the Suzuki-Miyaura coupling. cam.ac.ukresearchgate.net This involves coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a chiral phosphine ligand. The chiral ligand controls the stereochemical outcome of the C-C bond formation, leading to an enantiomeric excess of one atropisomer.
Other notable strategies include:
Chiral Auxiliary-Directed Synthesis: A chiral auxiliary can be attached to one of the coupling partners. The inherent chirality of the auxiliary directs the stereoselectivity of the biaryl bond formation. The auxiliary can then be cleaved to yield the enantioenriched biphenyl product.
Intramolecular Coupling: A substrate-directed intramolecular Ullmann coupling can be highly diastereoselective, where existing stereocenters within the molecule dictate the resulting axial chirality with high efficiency. nih.gov
Organocatalysis: Chiral amine catalysts, such as those based on binaphthyl scaffolds, have been developed for asymmetric reactions, highlighting the importance of chiral biaryl structures in catalysis itself. researchgate.net
The development of novel chiral ligands and catalytic systems remains an active field of research, aiming to achieve high enantioselectivity for a broad range of substrates under mild conditions. rsc.orgresearchgate.net
Chemical Reactivity and Mechanistic Investigations of 4 Trifluoromethoxy Biphenyl 3 Yl Amine
Reactions Involving the Aromatic Amine Group
The primary aromatic amine (—NH₂) group located on one of the phenyl rings is the most reactive functional group under many conditions. Its nucleophilicity and ability to activate the ring towards electrophilic attack are central to the compound's derivatization potential.
The amine group is a powerful activating group, meaning it increases the rate of electrophilic aromatic substitution (EAS) on the phenyl ring to which it is attached. It donates electron density to the ring through resonance, stabilizing the positively charged intermediate (the sigma complex) formed during the reaction. minia.edu.eg In contrast, the trifluoromethoxy group on the second ring is strongly deactivating due to its inductive electron-withdrawing nature. nih.govbeilstein-journals.org
Consequently, electrophilic attack will occur almost exclusively on the amine-bearing ring. The amine group is an ortho, para-director, meaning incoming electrophiles will preferentially add to the positions adjacent (ortho) and opposite (para) to the amine. In the case of 4'-Trifluoromethoxy-biphenyl-3-YL amine, the available positions for substitution are C2, C4, and C6.
Position 2 (ortho): Substitution is electronically favored but can be subject to steric hindrance from the adjacent amine group and the bulky phenyl substituent.
Position 4 (para): This position is electronically favored and typically less sterically hindered than the ortho positions.
Position 6 (ortho): Similar to position 2, this site is electronically activated but may experience steric hindrance.
The biphenyl (B1667301) system itself influences the reaction, as the two rings are in conjugation. youtube.com However, the overwhelming activating effect of the amine group compared to the deactivating effect of the trifluoromethoxy-substituted ring ensures high regioselectivity. Reactions such as halogenation, nitration, and sulfonation would proceed on the amine-activated ring.
The lone pair of electrons on the nitrogen atom of the amine group makes it a potent nucleophile. This allows for a wide range of derivatization reactions with various electrophiles. These reactions are fundamental for incorporating the 4'-trifluoromethoxy-biphenyl moiety into larger, more complex molecular structures.
Common derivatization reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. For example, reaction with an appropriate acyl chloride in the presence of a base would yield the corresponding N-acyl derivative. This transformation is often used to modify the electronic properties of the amine or to serve as a precursor for further synthesis. researchgate.net
Carbamoylation: Reaction with isocyanates to form urea (B33335) derivatives or with chloroformates to produce carbamates. The synthesis of O-biphenyl-3-yl carbamates as enzyme inhibitors highlights the utility of this reaction on related biphenyl structures. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Alkylation: While direct alkylation can be difficult to control and may lead to over-alkylation, it is a possible transformation under specific conditions.
These derivatization reactions are crucial in fields like medicinal chemistry, where the amine can serve as a handle for creating libraries of related compounds. nih.gov
The primary amine functionality of this compound allows for the straightforward synthesis of imines, commonly known as Schiff bases. This reaction involves the condensation of the amine with an aldehyde or a ketone, typically under acid or base catalysis, with the removal of a water molecule. ajchem-a.comnih.gov The general reaction is as follows:
R-CHO + H₂N-Ar → R-CH=N-Ar + H₂O
where Ar represents the 4'-trifluoromethoxy-biphenyl group. The formation of the azomethine (-C=N-) group is a versatile method for creating new C-N bonds. jocpr.com Studies on the reaction of biphenyl-4-amine with aldehydes like vanillin (B372448) confirm that this reaction proceeds efficiently. researchgate.net
Furthermore, the amine group is a key starting point for the synthesis of various nitrogen-containing heterocyclic compounds. Depending on the reaction partner, a diverse array of ring systems can be constructed. For instance, reactions with diketones can lead to the formation of pyrroles or pyridines, while reactions with other bifunctional reagents can yield more complex heterocyclic structures like triazoles or benzopentathiepins. researchgate.netgoogle.com
Reactivity of the Trifluoromethoxy Group
The trifluoromethoxy (—OCF₃) group is a defining feature of the molecule, imparting significant electronic effects and a high degree of chemical stability.
The trifluoromethoxy group is renowned for its exceptional chemical and metabolic stability. This robustness stems from the high bond dissociation energy of the carbon-fluorine (C-F) bonds. mdpi.com The —OCF₃ group is generally considered inert to many common chemical reagents and reaction conditions, making it a valuable substituent when stability is desired. tcichemicals.com
Direct functionalization of the trifluoromethoxy group is extremely challenging. mdpi.com The cleavage of a C-F bond is energetically unfavorable and requires harsh conditions or highly specialized reagents. ccspublishing.org.cn Recent advances in fluorine chemistry have explored methods for the defluorinative functionalization of trifluoromethyl (—CF₃) groups, often involving radical intermediates, photoredox catalysis, or metal-mediated processes. ccspublishing.org.cnacs.orgresearchgate.net However, these methods are not routinely applied to the more stable trifluoromethoxy group. Therefore, for most synthetic purposes, the —OCF₃ group is treated as a stable, non-reactive spectator group.
The trifluoromethoxy group exerts a powerful influence on the electronic properties of the phenyl ring to which it is attached. Its effects are a combination of induction and resonance.
Inductive Effect (-I): The three highly electronegative fluorine atoms strongly pull electron density away from the carbon atom, and this effect is transmitted through the oxygen atom to the aromatic ring. This strong inductive withdrawal significantly reduces the electron density of the ring, deactivating it towards electrophilic attack. minia.edu.egvaia.com
Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that could potentially be donated to the aromatic ring via resonance. However, this donating effect is substantially diminished because the lone pairs are also drawn towards the electron-deficient trifluoromethyl group (an interaction described as nO → σ*C–F hyperconjugation). nih.gov
The net result is that the trifluoromethoxy group is a strong electron-withdrawing and deactivating substituent. When considering electrophilic substitution on its own ring, it acts as a meta-director, because the deactivation at the ortho and para positions is more pronounced. vaia.com Some studies also suggest a para-directing influence due to repulsion between the fluorine lone pairs and the ring's π-electrons, which increases electron density at the para position. nih.gov
Compound Name Index
Transformations of the Biphenyl Core
The biphenyl system of this compound is susceptible to a variety of transformations, primarily electrophilic aromatic substitution, as well as oxidation and reduction reactions that target the biphenyl rings and the amino functionality.
Electrophilic Aromatic Substitution Reactions on the Biphenyl System
The orientation of electrophilic aromatic substitution (SEAr) on the this compound molecule is dictated by the directing effects of the amino (-NH2) and trifluoromethoxy (-OCF3) substituents. The amino group is a strongly activating, ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. wikipedia.orgsavemyexams.comlibretexts.org Conversely, the trifluoromethoxy group is a deactivating, ortho-, para-director; its strong inductive electron-withdrawing effect is somewhat counteracted by the resonance donation from the oxygen lone pairs. libretexts.org
In the case of this compound, the ring containing the amino group is significantly more activated towards electrophilic attack than the ring bearing the trifluoromethoxy group. wikipedia.org Therefore, electrophilic substitution is expected to occur predominantly on the 3-aminobiphenyl (B1205854) ring. The primary positions for substitution will be ortho and para to the strongly activating amino group.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reagent/Reaction Type | Predicted Major Product(s) | Rationale |
| Halogenation (e.g., Br2, FeBr3) | 2-Bromo-4'-trifluoromethoxy-biphenyl-3-yl amine and 4-Bromo-4'-trifluoromethoxy-biphenyl-3-yl amine | The amino group is a powerful ortho, para-director, activating these positions for electrophilic attack. |
| Nitration (e.g., HNO3, H2SO4) | 2-Nitro-4'-trifluoromethoxy-biphenyl-3-yl amine and 4-Nitro-4'-trifluoromethoxy-biphenyl-3-yl amine | The nitronium ion (NO2+) will preferentially attack the electron-rich positions ortho and para to the amine. |
| Sulfonation (e.g., fuming H2SO4) | 2-Amino-4'-trifluoromethoxy-biphenyl-3-sulfonic acid and 4-Amino-4'-trifluoromethoxy-biphenyl-3-sulfonic acid | The SO3 electrophile will add to the activated ortho and para positions relative to the amino group. |
| Friedel-Crafts Alkylation/Acylation | Likely complex mixture or no reaction without protection | The basic amino group can react with the Lewis acid catalyst, deactivating the ring. Protection of the amine is typically required. |
This table is based on established principles of electrophilic aromatic substitution and the known directing effects of the substituents. Specific experimental data for this compound was not available in the searched literature.
Oxidative and Reductive Pathways of Biphenyl Amines
The amino group and the biphenyl system are susceptible to both oxidation and reduction, leading to a variety of potential products.
Oxidative Pathways:
The oxidation of aromatic amines can be complex, often leading to a mixture of products including azo compounds, azoxy compounds, and polymeric materials. nih.govacs.orgoup.com The specific outcome depends on the oxidant and reaction conditions. For instance, the photocatalytic oxidative coupling of arylamines in the presence of a suitable photocatalyst and oxygen can lead to the formation of azoaromatics. nih.govacs.org The mechanism is believed to involve the formation of an amine radical cation, which then couples to form a hydrazoaromatic intermediate, followed by further oxidation. nih.govacs.org
In some cases, intramolecular oxidative coupling can occur. For example, the oxidation of diphenylamines can lead to the formation of carbazoles. While no specific studies on the oxidation of this compound were found, it is plausible that under appropriate conditions, oxidative coupling could lead to dimeric or polymeric structures.
Reductive Pathways:
The most common reductive pathway for aromatic amines involves the reduction of a precursor nitro compound. The synthesis of this compound would likely proceed through the reduction of 4'-trifluoromethoxy-3-nitrobiphenyl. A variety of reagents can be employed for the reduction of nitroarenes to arylamines, including tin or iron in acidic media, or catalytic hydrogenation. chemistrystudent.comnih.govorganic-chemistry.orgyoutube.com
Table 2: Common Reagents for the Reduction of Nitroarenes to Arylamines
| Reducing Agent | Typical Conditions | Advantages/Disadvantages |
| Sn / conc. HCl | Reflux | Effective and widely used, but requires stoichiometric amounts of metal and a strong acid. chemistrystudent.com |
| Fe / Acetic Acid | Heating | Milder than Sn/HCl and uses a more environmentally benign metal. |
| Catalytic Hydrogenation (e.g., H2, Pd/C) | Varies (pressure, temperature) | Clean reaction with water as the only byproduct, but may not be chemoselective in the presence of other reducible groups. |
| NaBH4 / Catalyst | Varies | Can be a milder alternative to catalytic hydrogenation. nih.gov |
This table provides general methods for the reduction of nitroarenes. The optimal conditions for the synthesis of this compound from its nitro precursor would require experimental optimization.
Mechanistic Studies of Key Reactions and Transformations
The mechanism of electrophilic aromatic substitution on substituted benzenes is well-established and proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comwikipedia.org
Mechanism of Electrophilic Aromatic Substitution:
Attack of the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophile (E+), forming a C-E bond and a resonance-stabilized carbocation intermediate. This is the slow, rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com
Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile. This is a fast step that restores the aromaticity of the ring. masterorganicchemistry.com
Theoretical and Computational Chemistry Studies of 4 Trifluoromethoxy Biphenyl 3 Yl Amine
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4'-Trifluoromethoxy-biphenyl-3-YL amine, these methods would elucidate its electronic structure, molecular geometry, and reactivity.
Density Functional Theory (DFT) is a powerful computational method for predicting the three-dimensional arrangement of atoms in a molecule. For this compound, a key geometric parameter is the dihedral angle between the two phenyl rings. This angle is influenced by the steric and electronic effects of the substituents.
Based on studies of similar biphenyl (B1667301) derivatives, the optimized geometry of this compound, likely calculated using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would not be planar. The repulsion between the ortho-hydrogens on the two rings, as well as the presence of the trifluoromethoxy and amine groups, would lead to a twisted conformation. The dihedral angle between the phenyl rings is anticipated to be in the range of 35° to 55°. For instance, a DFT study on a related compound, 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, revealed a dihedral angle of 44.77(3)° between the phenol (B47542) and trifluoromethylphenyl rings. nih.gov
Illustrative Data Table: Predicted Geometric Parameters for this compound
| Parameter | Predicted Value |
| Dihedral Angle (C-C-C-C between rings) | ~45° |
| C-N Bond Length (amine) | ~1.40 Å |
| C-O Bond Length (ether) | ~1.37 Å |
| C-F Bond Length (trifluoromethoxy) | ~1.35 Å |
Note: These values are illustrative and based on typical bond lengths and angles in similar molecules.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.
For this compound, the HOMO is expected to be localized primarily on the aminophenyl ring, as the amino group is a strong electron-donating group. The LUMO, conversely, would likely be concentrated on the trifluoromethoxyphenyl ring, due to the electron-withdrawing nature of the trifluoromethoxy group. DFT studies on similar compounds show that the HOMO and LUMO are often distributed across the biphenyl system. nih.gov
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and global hardness. These descriptors provide quantitative measures of the molecule's reactivity.
Illustrative Data Table: Predicted Electronic Properties for this compound
| Property | Predicted Value (eV) |
| HOMO Energy | -5.5 to -6.0 |
| LUMO Energy | -1.0 to -1.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Note: These values are illustrative and based on typical DFT calculations for aromatic amines and ethers.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution. researchgate.net MD studies on biphenyl and its derivatives have shown that the torsional motion around the central carbon-carbon bond is a key dynamic feature. tandfonline.com
For this compound, MD simulations would likely show that the molecule explores a range of dihedral angles around the equilibrium twisted conformation. The presence of polar solvents would influence the conformational landscape by stabilizing certain conformations through dipole-dipole interactions. The trifluoromethoxy and amine groups would be expected to form hydrogen bonds with protic solvents, further influencing the molecule's dynamics. A study on biphenyl in CCl4 solution indicated that the solvent tends to minimize the dihedral angle. researchgate.net
Reaction Mechanism Predictions and Transition State Analysis
Computational methods can be employed to predict the most likely pathways for chemical reactions involving this compound. Biphenyl compounds typically undergo electrophilic aromatic substitution reactions. nih.govyoutube.com The positions of these substitutions are directed by the existing substituents.
In the case of this compound, the amino group is a strong activating group and an ortho-, para-director. The trifluoromethoxy group is a deactivating group and a meta-director. Therefore, electrophilic attack is most likely to occur on the aminophenyl ring, at the positions ortho and para to the amino group.
Computational analysis of the transition states for these reactions would allow for the determination of the activation energies, and thus the relative rates of reaction at different positions. This would provide a more detailed understanding of the regioselectivity of its reactions.
Structure-Property Relationships Derived from Computational Models
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govmedcraveonline.commdpi.comnih.gov
For a series of derivatives of this compound, QSAR and QSPR models could be developed to predict various properties. These models typically use a set of calculated molecular descriptors that encode structural, electronic, and physicochemical features.
Illustrative Data Table: Potential Descriptors for QSAR/QSPR Models
| Descriptor Class | Example Descriptors |
| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges |
| Steric | Molecular volume, surface area, ovality |
| Topological | Wiener index, Kier & Hall connectivity indices |
| Physicochemical | LogP, molar refractivity |
By developing statistically significant models, it would be possible to predict the properties of new, unsynthesized derivatives, thereby guiding the design of molecules with desired characteristics. For example, QSAR studies on biphenyl carboxamide analogs have been used to model their analgesic activity. medcraveonline.com
Applications of 4 Trifluoromethoxy Biphenyl 3 Yl Amine As a Building Block and Precursor in Chemical Research
Utilization in the Synthesis of Complex Organic Molecules
The structural attributes of 4'-Trifluoromethoxy-biphenyl-3-YL amine make it an important precursor for creating larger, more complex organic structures, particularly in the life sciences.
In medicinal chemistry, the strategic incorporation of fluorine-containing groups like trifluoromethoxy (-OCF3) is a key strategy for optimizing the physicochemical and biological properties of drug candidates. nih.govresearchgate.net The trifluoromethoxy group is known to improve metabolic stability and lipophilicity, which can enhance a drug's ability to cross biological membranes, such as the blood-brain barrier. nih.gov Biphenyl (B1667301) amines are recognized as essential intermediates for compounds of interest in various industries, including pharmaceuticals. google.com
The 4'-trifluoromethoxy-biphenyl structural motif is a scaffold found in molecules designed for therapeutic purposes. nih.gov Fluorinated biphenyls are used to develop scaffolds that can be further elaborated into a variety of potential drug molecules. rsc.org For instance, the trifluoromethoxy group has been incorporated into drugs like Riluzole, used for amyotrophic lateral sclerosis, to enhance lipophilicity and membrane permeability. nih.gov While direct synthesis examples starting from this compound are proprietary and often found in patent literature, the utility of this and closely related fluorinated biphenyl amines as precursors is a well-established principle in drug design. nih.govnih.gov The amine group on the biphenyl core provides a reactive site for building more complex structures, allowing for the creation of diverse libraries of compounds for screening.
Table 1: Properties of the Trifluoromethoxy Group in Drug Design
| Property | Influence on Drug Candidates | Source |
|---|---|---|
| Lipophilicity | Increases lipophilicity, potentially improving membrane permeability. | nih.gov |
| Metabolic Stability | Enhances resistance to metabolic degradation, prolonging drug action. | researchgate.netnih.gov |
| Binding Affinity | Can improve interactions with biological targets. | nih.gov |
| Conformation | The -OCF3 group has a unique orthogonal conformation relative to the arene ring. | researchgate.net |
The agrochemical industry consistently seeks more efficient and effective active ingredients, and biphenyl amines are key intermediates in their synthesis. google.com The inclusion of trifluoromethyl and trifluoromethoxy groups is a significant trend in modern agrochemicals, as these moieties can enhance the biological activity and stability of the compounds. researchgate.netsemanticscholar.org
Several successful agrochemicals feature the trifluoromethoxy group, including the fungicide Thifluzamide and the herbicide Flucarbazone-sodium. researchgate.net The synthesis of many active ingredients in this sector relies on the Suzuki-Miyaura coupling reaction to create the core biphenyl structure, often followed by further functionalization. google.com The compound this compound represents a pre-formed, functionalized biphenyl structure that can be directly incorporated or further modified to produce complex agrochemical products. The development of synthetic methods for trifluoromethylpyridines, another important class of agrochemicals, highlights the industry's focus on fluorinated building blocks. researchgate.netnih.gov The combination of the biphenyl structure, known for its use in fungicides like boscalid, and the trifluoromethoxy group makes this amine a valuable precursor for developing new crop protection agents. google.comresearchgate.net
Role in Advanced Materials Science Research
The rigid and electronically tunable nature of the this compound scaffold makes it a valuable component in the design of advanced functional materials.
Liquid crystals (LCs) with fluorinated groups are of great interest due to their unique properties, such as high thermal and chemical stability. researchgate.netnsf.gov The trifluoromethoxy group, in particular, is used to modify the mesomorphic (liquid crystalline) properties of molecules. researchgate.net Research has demonstrated the synthesis of new liquid crystal materials based on a 4′-(trifluoromethoxy)-[1,1′-biphenyl] core. researchgate.net These materials can exhibit specific liquid crystal phases, such as the nematic phase, which is crucial for applications like displays. figshare.com
The synthesis of such liquid crystals often involves Suzuki cross-coupling reactions to create the biphenyl core, followed by the introduction of various functional groups to tune the material's properties. figshare.com The presence of the trifluoromethoxy group can influence phase transition temperatures and the dielectric anisotropy of the resulting material. researchgate.net The amine functionality on this compound can be converted into other groups, such as an isothiocyanate group or an azomethine (imine) linkage, which are commonly used in liquid crystal design. researchgate.netnih.gov
Table 2: Examples of Fluorinated Groups in Liquid Crystal Research
| Compound/Core Structure | Liquid Crystal Phase Observed | Synthetic Method Mentioned | Source |
|---|---|---|---|
| 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl benzoate (B1203000) derivatives | Smectic A (SmA), Nematic | Not specified in detail | researchgate.net |
| 3-fluoro-4-trifluoromethyl-4ʹ-(4ʹ-alkyl[...]bicyclohexyl)-biphenyls | Nematic | Suzuki cross-coupling | figshare.com |
Biphenyl derivatives are fundamental building blocks for various organic electronic materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org The trifluoromethyl group, a close relative of the trifluoromethoxy group, has been used to create ambipolar conjugated polymers for OFETs. researchgate.net These fluorine-containing groups act as electron-accepting units within the polymer structure. researchgate.net
The amine group of this compound allows it to be polymerized, for example, into polyimides, which are known for their high thermal stability and excellent dielectric properties, making them suitable for flexible electronics. researchgate.net Furthermore, biphenyl-based polymers can be designed to conduct ions. For instance, a poly(alkylene biphenyl) backbone has been functionalized with ammonium (B1175870) groups to create an anion-conducting polymer electrolyte, demonstrating the versatility of the biphenyl scaffold in electrochemical applications. mdpi.com The combination of a rigid biphenyl unit and an electron-withdrawing trifluoromethoxy group makes this compound a promising monomer for creating new polymers for organic electronics.
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. mdpi.comrsc.org The structure and properties of these frameworks are determined by their molecular building blocks. Biphenyl-based linkers are frequently used to construct robust frameworks. mdpi.com
The amine functionality of this compound makes it an ideal candidate for constructing imine-linked COFs through condensation with aldehyde-containing monomers. mdpi.comrsc.org Imine-linked COFs are noted for their high chemical and thermal stability. mdpi.com Triphenylamine derivatives, which share the core feature of an amine linking aromatic rings, are widely used to create COFs and MOFs with interesting photoelectric and electrochromic properties. researchgate.netnih.gov The trifluoromethoxy group can introduce fluorine into the pores of the framework, which can tune the framework's interaction with specific molecules, for example, enhancing the selective capture of CO2. mdpi.com Similarly, in MOF synthesis, amine-functionalized biphenyl ligands can coordinate with metal ions to form extended 3D structures with tailored pore environments and luminescent properties. researchgate.netsemanticscholar.org
Table 3: Frameworks Incorporating Biphenyl and Amine Moieties
| Framework Type | Building Blocks/Linkers | Properties/Applications | Source |
|---|---|---|---|
| COF | 1,3,5-tris-(4-aminophenyl)triazine and 4,4′-biphenyldicarboxaldehyde | Porous crystalline material for gas separation (CO2/CH4). | mdpi.com |
| MOF | Tris(3'-F-4'-carboxybiphenyl)amine and Cadmium(II) | Luminescent sensing of nitrophenols and acetylacetone. | semanticscholar.org |
| COF | 1,3,5-tris-(4-aminophenyl) triazine and 2,6-diformylpyridine | Metal ion detection and catalysis. | rsc.org |
| MOF | Tri(4-pyridylphenyl)amine and metal salts | Photoluminescent materials. | researchgate.net |
Application in Optoelectronic Devices and Dye-Sensitized Systems
While direct studies on this compound in optoelectronic devices and dye-sensitized solar cells (DSSCs) are not extensively documented in the public domain, the structural motifs present in the molecule are highly relevant to these applications. The biphenylamine core is a well-established component in the design of organic electronic materials, particularly as hole-transporting materials (HTMs) and as donor units in sensitizing dyes for DSSCs.
The trifluoromethoxy (-OCF3) group is known to be a strong electron-withdrawing group, which can significantly influence the electronic properties of the molecule. In the context of DSSCs, the incorporation of fluorine atoms or fluorine-containing groups like trifluoromethoxy can enhance the performance of the sensitizing dye. For instance, studies on triphenylamine-based dyes have shown that fluorination can lead to improved light-harvesting capabilities. researchgate.net The introduction of such groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the dye, which is crucial for efficient electron injection into the semiconductor's conduction band and effective dye regeneration.
Derivatives of biphenyl have been successfully employed as π-spacers in organic dyes for DSSCs, demonstrating good photovoltaic performances. rsc.orgresearchgate.net These dyes typically consist of a donor-π-acceptor (D-π-A) structure, where the biphenyl unit can act as a rigid and effective π-linker, facilitating charge separation and transport. The amine group in this compound can serve as the electron-donating component or as a point of attachment for further functionalization to create more elaborate D-π-A dyes.
Table 1: Potential Photovoltaic Properties of Systems Incorporating Biphenyl Amine Derivatives This table is illustrative and based on findings for structurally related compounds.
| Property | Influence of Biphenyl Amine Moiety | Potential Impact of 4'-Trifluoromethoxy Substitution |
|---|---|---|
| HOMO/LUMO Energy Levels | The amine group acts as a donor, raising the HOMO level. The biphenyl system provides conjugation. | The -OCF3 group can lower the HOMO level, potentially improving air stability and the open-circuit voltage (Voc). |
| Light-Harvesting Efficiency | The extended π-system of the biphenyl core contributes to light absorption in the visible region. | Fluorination can lead to a red-shift in the absorption spectrum, enhancing light-harvesting. |
| Charge Transport | The rigid biphenyl structure can facilitate efficient intramolecular charge transfer. | May influence intermolecular packing and charge mobility in the solid state. |
| Stability | The aromatic structure provides good thermal stability. | The -OCF3 group can enhance electrochemical and thermal stability. |
Design of Ligands for Catalytic Systems
The biphenylamine scaffold is a privileged structure in the design of ligands for transition metal catalysis. The amine group provides a coordination site, and the biphenyl backbone allows for the introduction of chirality and the tuning of steric and electronic properties.
This compound can serve as a precursor for the synthesis of phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) ligands. The amine group can be readily converted into other functional groups or used to direct ortho-metalation reactions. The biphenyl framework is particularly prominent in ligands for palladium-catalyzed cross-coupling reactions. mit.eduresearchgate.netnih.govacs.org
The trifluoromethoxy group on one of the phenyl rings can exert a significant electronic effect on the catalytic center. As an electron-withdrawing group, it can influence the electron density on the metal, thereby affecting the rates of oxidative addition and reductive elimination steps in a catalytic cycle. For instance, in palladium-catalyzed C-H activation, the electronic nature of the ligand is crucial for the efficiency and selectivity of the reaction. beilstein-journals.org
The development of new ligands is essential for advancing transition-metal-catalyzed reactions. nih.govnih.gov The unique substitution pattern of this compound makes it an interesting candidate for creating novel ligand architectures. For example, phosphine ligands derived from this amine could be explored in challenging coupling reactions where electron-poor ligands are required.
A key application of biphenyl-based ligands is in asymmetric catalysis, where the axial chirality of atropisomeric biphenyls is transferred to the products of a reaction. While this compound itself is not chiral, it can be used as a starting material to synthesize axially chiral biphenyl ligands. nih.govrsc.orgchemrxiv.orgnih.gov
The synthesis of such chiral ligands often involves the introduction of bulky groups in the ortho positions to the biphenyl linkage to restrict rotation and allow for the separation of enantiomers. The existing amine and trifluoromethoxy groups can be used to direct these modifications. The resulting chiral ligands, such as chiral phosphines or diphosphines, can be highly effective in a variety of asymmetric transformations, including hydrogenation, cycloadditions, and cross-coupling reactions. nih.govnih.govresearchgate.net
For example, chiral biphenyl-based amine catalysts have been shown to be effective in asymmetric reactions proceeding through enamine intermediates. rsc.org Furthermore, biocatalytic approaches using transaminases can be employed for the synthesis of optically pure amines, a field where novel amine substrates and precursors are of continuous interest. researchgate.net
Table 2: Potential Catalytic Applications of Ligands Derived from this compound This table is speculative and based on the applications of analogous biphenyl ligands.
| Catalytic Reaction | Ligand Type | Role of the 4'-Trifluoromethoxy-biphenyl-3-amine Scaffold |
|---|---|---|
| Suzuki-Miyaura Coupling | Phosphine Ligands | Provides a robust backbone for Buchwald-type or similar phosphine ligands. The -OCF3 group can tune the ligand's electronic properties. |
| Buchwald-Hartwig Amination | Phosphine Ligands | The amine precursor is fundamental to the synthesis of ligands for C-N bond formation. |
| Asymmetric Hydrogenation | Chiral Diphosphine Ligands | Can be a precursor to axially chiral diphosphines (e.g., trifluoromethoxy-substituted BINAP analogues). |
| Asymmetric Cycloaddition | Chiral Phosphoramidite Ligands | The amine can be converted to a phosphoramidite, a privileged class of ligands for asymmetric catalysis. nih.gov |
| C-H Functionalization | N-based Directing Groups | The amine itself or a derivative can act as a directing group for site-selective C-H activation. |
Biological and Biomedical Research Context: in Vitro and Mechanistic Studies
Investigations of Biological Target Interactions
No studies detailing the direct interaction of 4'-Trifluoromethoxy-biphenyl-3-YL amine with biological targets such as enzymes or receptors were identified.
Receptor Agonism/Antagonism in In Vitro Models (e.g., S1P1)
The activity of this compound as an agonist or antagonist at receptors, including the Sphingosine-1-Phosphate Receptor 1 (S1P1), has not been reported in the scientific literature. Therefore, data on its potency (EC₅₀ or IC₅₀ values) and efficacy in receptor-based assays are not available.
Cellular Mechanism of Action Studies (e.g., cell proliferation inhibition, apoptosis induction in in vitro cell lines)
There are no published studies investigating the effects of this compound on cellular mechanisms. Consequently, information regarding its potential to inhibit cell proliferation, induce apoptosis, or cause cell cycle arrest in any cancer or non-cancer cell lines is currently unavailable.
Electrophysiological Modulations in Cell-Based Assays (e.g., Na+ current modulation)
No electrophysiological studies have been published that assess the modulatory effects of this compound on ion channels. Research into structurally related compounds with a trifluoromethoxybiphenyl scaffold has indicated activity in modulating sodium (Na+) currents; however, this data is not specific to the 3-amino substituted isomer and cannot be directly attributed to it.
Structure-Activity Relationship (SAR) Studies in Biochemical Assays
Due to the lack of primary biological activity data for this compound, no structure-activity relationship (SAR) studies have been established. SAR studies require a series of related compounds with corresponding biological data to determine the influence of specific chemical features on activity, which is not available for this compound.
Computational Drug Design and Molecular Docking for Target Identification
No computational studies, including molecular docking or virtual screening, have been reported for this compound. Such studies are typically used to predict potential biological targets and binding interactions, but this research has not been published for the specified molecule.
Development as Biochemical Probes or Tools for Biological Systems
The development of a compound as a biochemical probe typically requires specific characteristics, such as high affinity and selectivity for a biological target, the presence of a detectable signal (e.g., fluorescence, radioactivity), or the ability to covalently bind to a target for subsequent identification and analysis. Research on analogous structures suggests that the biphenyl (B1667301) scaffold can be functionalized to create probes for various biological targets. However, there is no direct evidence to indicate that this compound itself has been optimized or utilized for such purposes.
Further research would be necessary to explore the potential of this compound as a biochemical tool. This could involve computational modeling to predict potential biological targets, followed by in vitro screening assays to determine its binding affinity and selectivity. Subsequently, the molecule could be modified to incorporate reporter groups for detection in biological assays. Without such dedicated studies, the role of this compound in this specific context remains uncharacterized.
Advanced Analytical Methodologies for Characterization and Study of 4 Trifluoromethoxy Biphenyl 3 Yl Amine
Spectroscopic Techniques for Elucidation of Reaction Products (beyond basic identification)
Advanced spectroscopic methods are indispensable for a detailed investigation of the reaction products and intermediates in the synthesis of 4'-Trifluoromethoxy-biphenyl-3-YL amine. These techniques offer insights into the molecular structure, connectivity, and the electronic environment of specific atoms.
Advanced NMR Spectroscopy (e.g., 2D NMR, Fluorine NMR for CF3)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While one-dimensional (1D) NMR provides fundamental information, two-dimensional (2D) NMR and Fluorine-19 (¹⁹F) NMR offer a more profound understanding of the molecule's architecture.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular puzzle. harvard.eduomicsonline.org
COSY: Establishes correlations between protons that are coupled to each other, helping to identify adjacent protons within the biphenyl (B1667301) rings.
HSQC: Correlates proton signals directly to the carbon atoms they are attached to, providing a clear map of C-H bonds.
HMBC: Reveals correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the biphenyl rings and confirming the position of the amine and trifluoromethoxy groups. omicsonline.org
Fluorine-19 (¹⁹F) NMR Spectroscopy: Given the presence of the trifluoromethoxy (-OCF₃) group, ¹⁹F NMR is an exceptionally sensitive and informative technique. biophysics.orgaiinmr.com The chemical shift of the ¹⁹F signal provides valuable information about the electronic environment of the trifluoromethyl group. dovepress.com The high natural abundance and gyromagnetic ratio of the ¹⁹F nucleus result in strong signals and a wide chemical shift range, making it easier to detect subtle changes in the molecular structure. biophysics.org Furthermore, coupling between the fluorine atoms and adjacent protons or carbons can provide additional structural confirmation. cdnsciencepub.com
| NMR Technique | Information Gained | Relevance to this compound |
| COSY | H-H correlations (through-bond) | Identifies proton networks within each aromatic ring. |
| HSQC | Direct C-H correlations (one-bond) | Assigns protons to their directly attached carbons. |
| HMBC | Long-range C-H correlations (2-3 bonds) | Confirms the connectivity between the two biphenyl rings and the positions of the amine and trifluoromethoxy substituents. |
| ¹⁹F NMR | Chemical shift and coupling of fluorine atoms | Provides direct information on the electronic environment of the -OCF₃ group and can reveal interactions with neighboring atoms. aiinmr.comdovepress.com |
High-Resolution Mass Spectrometry for Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is a critical tool for monitoring the progress of chemical reactions in real-time and for the unambiguous identification of products, byproducts, and transient intermediates. nih.govmdpi.com Techniques like Electrospray Ionization (ESI) coupled with Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass analyzers provide exceptionally accurate mass measurements, often with sub-ppm precision. nih.gov
This high accuracy allows for the confident determination of elemental compositions, which is vital for distinguishing between compounds with very similar nominal masses. In the synthesis of this compound, HRMS can be used to:
Track the consumption of reactants and the formation of the desired product.
Identify potential side-products arising from incomplete reactions or alternative reaction pathways.
Characterize reaction intermediates , providing valuable mechanistic insights into the coupling reaction used to form the biphenyl scaffold. researchgate.net
| HRMS Feature | Application in Reaction Monitoring | Significance |
| High Mass Accuracy | Unambiguous determination of elemental composition. | Differentiates the desired product from potential impurities with similar masses. nih.gov |
| High Resolution | Separation of ions with very close m/z values. | Enables the analysis of complex reaction mixtures without prior separation. nih.gov |
| MS/MS Fragmentation | Structural elucidation of unknown compounds. | Helps to identify the structure of intermediates and byproducts by breaking them down into smaller, known fragments. |
Chromatographic Methods for Purity Assessment and Separation
Ensuring the purity of this compound is paramount for its use in any application. Chromatographic techniques are the gold standard for separating components of a mixture and quantifying their relative amounts.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common methods for the purity assessment of non-volatile organic compounds. ijrpc.com A reversed-phase HPLC method, likely using a C18 column, would be suitable for separating the relatively non-polar this compound from more polar or less polar impurities. The use of a UV detector would allow for the quantification of the main peak and any impurities. Method validation according to ICH guidelines would ensure the reliability of the purity assessment. ijrpc.com
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can also be employed, particularly for identifying any volatile impurities that may be present.
| Chromatographic Technique | Principle | Application for this compound |
| RP-HPLC/UHPLC | Separation based on polarity differences. | Primary method for purity determination and quantification. ijrpc.com |
| GC-MS | Separation based on boiling point and polarity, with mass-based identification. | Identification of volatile impurities and confirmation of product identity. |
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry for redox properties related to applications)
Electrochemical methods, particularly cyclic voltammetry (CV), can provide valuable information about the redox properties of this compound. mdpi.comnih.gov The presence of the electron-donating amine group and the electron-withdrawing trifluoromethoxy group can influence the molecule's ability to be oxidized or reduced.
By scanning the potential applied to an electrode immersed in a solution of the compound, a cyclic voltammogram is generated. This plot of current versus potential can reveal:
Oxidation and reduction potentials: The potentials at which the molecule loses or gains electrons. These values are indicative of the compound's stability towards electrochemical reactions.
Reversibility of redox processes: Whether the electron transfer is reversible or irreversible.
Electrochemical reaction mechanisms: Information about the steps involved in the redox process.
The electrochemical behavior of aromatic amines has been studied using CV, and the oxidation often occurs at the amino group. nih.govresearchgate.netjournalijdr.com The redox properties of this compound could be relevant for its potential applications in areas such as materials science (e.g., as a component in conducting polymers) or as a precursor for electroactive compounds.
| Electrochemical Parameter | Information Obtained from CV | Potential Relevance |
| Anodic Peak Potential (Epa) | Potential at which oxidation occurs. | Indicates the ease of removing an electron from the molecule. |
| Cathodic Peak Potential (Epc) | Potential at which reduction occurs. | Indicates the ease of adding an electron to the molecule. |
| Peak Current (Ipa, Ipc) | Related to the concentration and diffusion coefficient of the analyte. | Can be used for quantitative analysis. |
| Reversibility (ΔEp) | Indicates the stability of the oxidized/reduced species. | Provides insight into the potential for use in rechargeable systems. |
Future Directions and Interdisciplinary Research Avenues
Integration with Flow Chemistry and Automated Synthesis
The synthesis of complex molecules like 4'-Trifluoromethoxy-biphenyl-3-YL amine is poised to be revolutionized by the integration of flow chemistry and automated synthesis platforms. Flow chemistry, with its inherent advantages of enhanced heat and mass transfer, precise reaction control, and improved safety for handling hazardous reagents, offers a pathway to more efficient and scalable production. europa.euthieme-connect.de The development of continuous-flow processes for the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste generation compared to traditional batch methods. europa.euuc.pt
Automated synthesis systems, such as those utilizing robotic platforms and machine learning algorithms, can accelerate the discovery and optimization of reaction conditions for the synthesis of this compound and its derivatives. nih.govresearchgate.net These systems can rapidly screen a wide range of catalysts, solvents, and reaction parameters, enabling the identification of optimal synthetic routes with minimal human intervention. The combination of flow chemistry and automation could facilitate the on-demand synthesis of this compound, making it more accessible for research and development.
Exploration of Novel Reactivity Patterns and Synthetic Transformations
The unique electronic properties conferred by the trifluoromethoxy group and the biphenyl (B1667301) scaffold in this compound open up avenues for exploring novel reactivity patterns. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the aromatic rings, potentially enabling regioselective functionalization that is not achievable with non-fluorinated analogues. nih.gov Research could focus on leveraging this altered reactivity for novel carbon-hydrogen (C-H) activation and cross-coupling reactions to introduce new functional groups onto the biphenyl core.
Furthermore, the amine group serves as a versatile handle for a variety of synthetic transformations. nih.gov Future research could explore its derivatization to create a diverse library of compounds with tailored properties. This could involve reactions such as N-arylation, N-alkylation, and acylation to introduce a wide range of substituents, leading to new molecular architectures with potentially enhanced biological or material properties. The development of novel catalytic systems for these transformations will be crucial. pharmtech.com
Expansion into Supramolecular Chemistry and Nanomaterials
The rigid biphenyl core and the potential for hydrogen bonding through the amine group make this compound an attractive building block for supramolecular chemistry and the construction of nanomaterials. The ability of biphenyl derivatives to form liquid crystals and other self-assembled structures is well-documented. researchgate.netmdpi.com Investigations into the self-assembly behavior of this specific amine could lead to the development of novel liquid crystalline materials with unique optical and electronic properties.
In the realm of nanomaterials, this compound could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The amine group can act as a coordination site for metal ions or as a reactive site for the formation of porous crystalline materials. These materials could have applications in gas storage, separation, and catalysis. The fluorine atoms could also impart specific properties to the resulting nanomaterials, such as hydrophobicity or altered electronic characteristics. researchgate.net
Emerging Roles in Chemical Biology and Advanced Materials Engineering
The introduction of the trifluoromethoxy group can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a compound of interest for chemical biology. bohrium.comst-andrews.ac.uk This group can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. bohrium.com Future research could explore the potential of this amine as a scaffold for the design of new therapeutic agents or as a probe to study biological processes. nih.govnih.gov The development of derivatives could lead to potent and selective inhibitors of enzymes or modulators of protein-protein interactions. nih.govnih.gov
In advanced materials engineering, the unique combination of the biphenyl structure and trifluoromethoxy substitution could be exploited to create materials with tailored properties. For instance, its incorporation into polymers could enhance their thermal stability, chemical resistance, and dielectric properties. Such polymers could find applications in high-performance electronics and aerospace materials. The study of its photophysical properties may also reveal potential for use in organic light-emitting diodes (OLEDs) or other optoelectronic devices. researchgate.net
Challenges and Opportunities in the Field of Fluorinated Biphenyl Amines
While the future of fluorinated biphenyl amines like this compound is promising, several challenges remain. The synthesis of complex fluorinated molecules can be difficult, often requiring specialized reagents and reaction conditions. pharmtech.comacs.org The development of more efficient and sustainable methods for introducing fluorine and trifluoromethoxy groups is a key challenge that needs to be addressed. researchgate.net
Another challenge lies in understanding the complex structure-activity and structure-property relationships of these compounds. researchgate.net Predicting how the introduction of fluorine will affect a molecule's behavior is not always straightforward. st-andrews.ac.uk Overcoming these challenges will require a concerted effort from synthetic chemists, computational scientists, and materials scientists.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for structural characterization of 4'-Trifluoromethoxy-biphenyl-3-YL amine?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) to resolve aromatic proton environments and confirm trifluoromethoxy group positioning. Mass spectrometry (MS) with electrospray ionization (ESI) or high-resolution MS (HRMS) should validate molecular weight and isotopic patterns. For crystalline samples, X-ray diffraction (XRD) provides unambiguous structural confirmation. Cross-reference spectral data with synthesized analogs (e.g., 3',4',5'-trifluorobiphenyl-2-amine) to resolve ambiguities in overlapping signals .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer : Key parameters include:
- Coupling Reactions : Use Suzuki-Miyaura cross-coupling with Pd(PPh₃)₄ catalyst and cesium carbonate base to link trifluoromethoxy-substituted aryl halides with boronic acids.
- Amination : Reductive amination or Buchwald-Hartwig coupling under inert atmosphere for amino group introduction.
- Purification : Gradient column chromatography with silica gel (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity product .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Conduct a hazard analysis for mutagenicity (Ames test recommended) and thermal stability (DSC analysis to detect decomposition thresholds). Use fume hoods for volatile intermediates, PPE (nitrile gloves, lab coat), and store at 2–8°C under nitrogen to prevent oxidation. Avoid exposure to strong acids/bases due to potential trifluoromethoxy group hydrolysis .
Advanced Research Questions
Q. How should researchers address contradictions in spectral data or biological activity across studies?
- Methodological Answer :
- Data Validation : Replicate experiments under standardized conditions (e.g., solvent, temperature). Use orthogonal techniques (e.g., 2D NMR, HPLC-MS) to confirm compound identity and purity (>98% by HPLC).
- Biological Assays : Control for batch-to-batch variability by testing multiple synthetic lots. Cross-check activity using isogenic cell lines or alternative assay formats (e.g., SPR vs. fluorescence polarization) .
Q. What strategies improve regioselectivity in derivatization reactions of the biphenyl core?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer electrophilic substitution.
- Computational Modeling : Use density functional theory (DFT) to predict reactive sites based on electron density maps (e.g., Fukui indices).
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at electron-deficient positions .
Q. How does the trifluoromethoxy group influence pharmacokinetic properties in drug discovery?
- Methodological Answer :
- Lipophilicity : Measure logP values to assess membrane permeability enhancement.
- Metabolic Stability : Conduct microsomal stability assays (human/rat liver microsomes) to evaluate resistance to oxidative degradation.
- Target Binding : Compare binding affinities of trifluoromethoxy vs. methoxy analogs via molecular docking (AutoDock Vina) or surface plasmon resonance (SPR) .
Q. What experimental approaches mitigate decomposition during long-term stability studies?
- Methodological Answer :
- Storage Conditions : Use amber vials with desiccants (silica gel) under argon at –20°C.
- Stabilizers : Add radical scavengers (BHT) or antioxidants (ascorbic acid) in solution phases.
- Monitoring : Periodic LC-MS analysis to detect degradation products (e.g., demethylation or hydrolysis byproducts) .
Q. How can computational methods predict synthetic pathways for novel derivatives?
- Methodological Answer :
- Retrosynthesis Tools : Leverage AI-driven platforms (e.g., Chematica) to propose feasible routes.
- Reaction Optimization : Simulate transition states (Gaussian 16) to identify energy barriers in key steps (e.g., cross-coupling).
- ADMET Prediction : Use SwissADME or ADMETlab to prioritize derivatives with favorable pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
